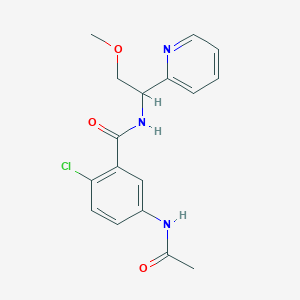![molecular formula C16H17N5 B4252666 N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B4252666.png)
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine
概要
説明
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrimidine ring . The reaction conditions often involve the use of catalysts such as nickel or ruthenium complexes, and the reactions are carried out under mild to moderate temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific optoelectronic properties.
作用機序
The mechanism of action of N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and DNA. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a pyrimidine ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine is unique due to its combined imidazole and pyrimidine rings, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound for diverse scientific applications .
特性
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-7-8-18-16(20-13)19-11-15-17-9-10-21(15)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCGGFNGOJUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(ethylthio)ethyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4252587.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4252591.png)

![2-[4-(3,7-dimethylquinolin-2-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide](/img/structure/B4252615.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B4252635.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4252643.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4252646.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4252648.png)
![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4252653.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4252664.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B4252670.png)
![1-(2,6-difluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4252682.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4252690.png)
